(4-(Pyridin-4-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a piperidine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions involving the formation of these rings .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the pyridine ring is often involved in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with similar functional groups often exhibit aromaticity, can participate in hydrogen bonding, and may be soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The structural features of this compound, particularly the presence of a piperidinyl group, may contribute to antibacterial properties. Similar structures have been synthesized and shown to possess antibacterial effects against various strains . The potential for this compound to act as an antibacterial agent could be explored through further synthesis and bioassay testing.
Antitumor Potential
Compounds with similar heterocyclic frameworks have demonstrated antitumor activities. The imidazole moiety, which is structurally related to the pyridinyl group in our compound, has been used in the synthesis of compounds evaluated for antitumor potential against different cell lines . This suggests that our compound could be a candidate for antitumor drug development.
Enzyme Inhibition
Derivatives of benzisoxazole, a core component of the compound , have been identified as selective inhibitors of enzymes like acetylcholinesterase (AChE), which are targeted for Alzheimer’s disease treatment . This indicates that our compound could be researched for its enzyme inhibitory activity, potentially contributing to treatments for neurodegenerative diseases.
Antipsychotic Drug Development
The benzisoxazole and piperidinyl groups are key structural components in the synthesis of paliperidone, an antipsychotic medication. The compound could serve as an intermediate in the development of new antipsychotic drugs, given its structural similarity to known pharmacologically active molecules .
Analgesic Properties
Compounds containing a piperidinyl moiety, similar to the one present in our compound, have been associated with analgesic properties. This suggests that the compound could be explored for its potential use as a pain reliever in pharmaceutical applications .
Antimicrobial Drug Design
The structural modification of existing antimicrobial agents is a common strategy in drug design. Given the compound’s structural complexity and resemblance to other active molecules, it could be a candidate for the design of new antimicrobial drugs with improved efficacy and reduced resistance .
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-pyridin-4-yloxypiperidin-1-yl)-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-18(17-15-3-1-2-4-16(15)24-20-17)21-11-7-14(8-12-21)23-13-5-9-19-10-6-13/h5-6,9-10,14H,1-4,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHAYZZBJRDHHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(CC3)OC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyridin-4-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.